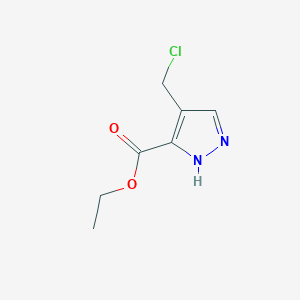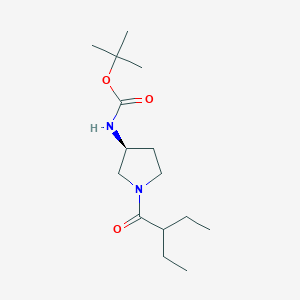![molecular formula C23H18FN3O4S B2498067 Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-09-2](/img/structure/B2498067.png)
Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including condensation, cyclization, and functional group transformations. For instance, the synthesis of imidazo[1,2-b]pyridazines, closely related to the target compound, utilizes derivatives and reacts with central and peripheral-type benzodiazepine receptors, demonstrating the compound's complex synthetic route and interaction with biological receptors (Barlin et al., 1996).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of these compounds. The structure analyses reveal the spatial arrangement of atoms within the molecule and the presence of intramolecular interactions, such as hydrogen bonding, which contribute to the stability of the compound. The molecular structure of similar compounds was determined, highlighting the intricate molecular geometry and the impact of fluorination on the molecular conformation (Achutha et al., 2017).
Chemical Reactions and Properties
Compounds within this class undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions. These reactions often introduce new functional groups or modify the compound's molecular scaffold, affecting its reactivity and potential applications. The reactivity towards active methylene reagents, leading to pyran, pyridine, and pyridazine derivatives, exemplifies the versatility of these compounds in chemical synthesis (Mohareb et al., 2004).
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that compounds structurally related to Ethyl 3-(4-fluorophenyl)-5-(4-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit promising anticancer properties. For instance, the synthesis of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors has been reported. These compounds have been evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, with several showing potent activity (Abdel-Motaal, Asem, & Alanzy, 2020).
Fluorescent Molecule for Biological Imaging
Some derivatives of structurally similar compounds have been identified as novel fluorescent molecules. These molecules could be exploited as attractive fluorophores for biological imaging due to their enhanced fluorescence intensity compared to their analogs. This characteristic makes them potentially useful for various biomedical applications, including as markers for biological studies (Wu et al., 2006).
Herbicidal Activities
Another area of application for compounds related to this compound is in the development of herbicides. Research into novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has shown that some of these compounds can exhibit equal or higher herbicidal activities compared to commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).
Antimicrobial Activity
The synthesis and evaluation of antimicrobial activity of thieno[2,3-d]pyrimidine, thieno[2',3':4,5]pyrimido[1,2-a][1,3,5]triazine, thieno[2,3-d]-1,3-thiazine, and 1,2,4-triazole systems have been reported. These compounds, bearing structural similarities to the compound of interest, were confirmed to have antimicrobial properties against various microorganisms, indicating their potential use in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).
Propriétés
IUPAC Name |
ethyl 3-(4-fluorophenyl)-5-[(4-methylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-6-4-13(2)5-7-14)18(17)22(29)27(26-19)16-10-8-15(24)9-11-16/h4-12H,3H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYDXILNOMDPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)



![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)

